2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole
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Overview
Description
2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole is a heterocyclic compound featuring a thiadiazole ring substituted with two 4-bromophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-bromobenzoyl chloride with thiosemicarbazide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions:
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (e.g., potassium carbonate), and a boronic acid under inert atmosphere conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Coupling Products: Biaryl derivatives are the major products of Suzuki-Miyaura coupling reactions.
Scientific Research Applications
2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole has diverse applications in scientific research:
Organic Electronics: It is used in the synthesis of conjugated polymers and small molecules for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: The compound serves as a building block for designing molecules with potential anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: It is employed in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole largely depends on its application:
Comparison with Similar Compounds
2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole: This compound is structurally similar but contains an oxadiazole ring instead of a thiadiazole ring.
2,5-Bis(4-bromophenyl)-p-xylene: Another similar compound with a different core structure.
Uniqueness: 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole is unique due to the presence of sulfur in its thiadiazole ring, which imparts distinct electronic properties compared to its oxadiazole analogs. This makes it particularly valuable in applications requiring specific electronic characteristics .
Properties
CAS No. |
17452-98-1 |
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Molecular Formula |
C14H8Br2N2S |
Molecular Weight |
396.1 g/mol |
IUPAC Name |
2,5-bis(4-bromophenyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C14H8Br2N2S/c15-11-5-1-9(2-6-11)13-17-18-14(19-13)10-3-7-12(16)8-4-10/h1-8H |
InChI Key |
OTWDQMWSVNMBRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)C3=CC=C(C=C3)Br)Br |
Origin of Product |
United States |
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